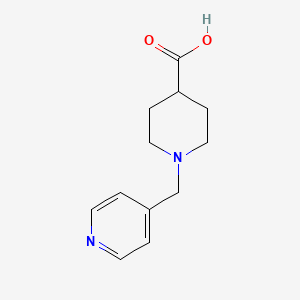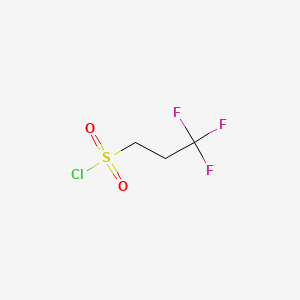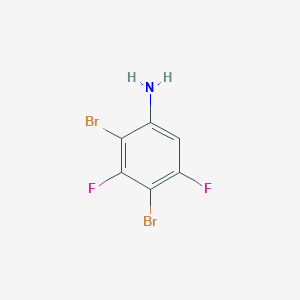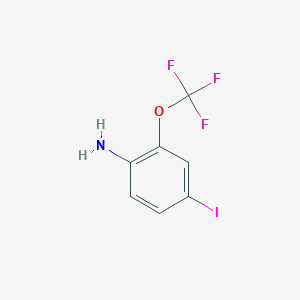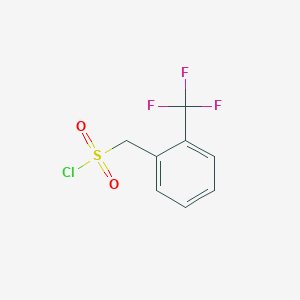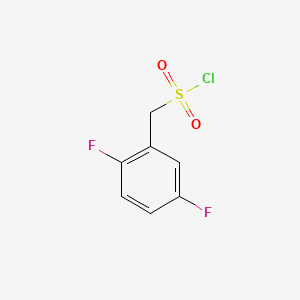
(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a compound that is likely to be a derivative of pyrrolidine-based carboxylic acids. While the specific compound is not directly discussed in the provided papers, related compounds with tert-butoxycarbonyl (Boc) protection and pyrrolidine structures are mentioned. These compounds are of interest due to their potential applications in pharmaceutical chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and the potential for racemization. Paper discusses a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This method also includes in situ hydrolysis of tert-butyl esters, which could be relevant for synthesizing the tert-butoxycarbonyl-protected pyrrolidine compounds. The continuous flow method is advantageous for its efficiency and the potential to scale up the process for industrial applications.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity and chemical reactivity. Paper describes the crystal and molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, where the pyrrolidine ring adopts an envelope conformation. The dihedral angles between the functional groups are also reported, which can influence the overall shape and reactivity of the molecule. These structural details are essential for understanding how such compounds might interact with biological targets or participate in chemical reactions.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can vary depending on the substituents and the presence of protective groups like the Boc group. Paper explores the cycloadditions of various 1,3-dipoles to a tert-butoxycarbonyl-protected pyrrolidinone derivative. The study found that the reactions could proceed with different diastereoselectivities and that the presence of a base could lead to racemization. These findings are relevant for the synthesis and manipulation of pyrrolidine derivatives, including the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can create hydrophobic channels in the crystal structure, as mentioned in paper . This can affect the solubility and crystallization behavior of the compound. Additionally, the conformational analysis in paper suggests that the molecule's conformation in the crystal state is substantially influenced by hydrogen bonding, which can also impact the compound's physical properties and its interactions with other molecules.
科学的研究の応用
Biologically Active Plant Compounds
Research on natural carboxylic acids, such as those derived from plants, has shown significant biological activity. These compounds exhibit antioxidant, antimicrobial, and cytotoxic activities, which are influenced by their structural differences. For instance, rosmarinic acid has been identified as having the highest antioxidant activity among studied carboxylic acids. The antimicrobial and anti-cancer properties vary depending on the structure and the presence of hydroxyl groups, which impact their biological activity (Godlewska-Żyłkiewicz et al., 2020).
Natural Neo Acids and Their Derivatives
More than 260 naturally occurring neo fatty acids, neo alkanes, and their analogs have been identified across various organisms, demonstrating diverse biological activities. Some of these natural metabolites and synthetic compounds containing tertiary butyl groups show promising applications as antioxidants, anticancer, antimicrobial, and antibacterial agents, underlining the potential of tert-butyl groups in enhancing biological activity (Dembitsky, 2006).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, including its derivatives, plays a significant role in medicinal chemistry, contributing to the stereochemistry and three-dimensional coverage of bioactive molecules. Various synthetic strategies have been developed for the construction and functionalization of pyrrolidine rings, leading to compounds with diverse biological profiles. This highlights the versatility of pyrrolidine and related structures in designing new therapeutics (Li Petri et al., 2021).
Applications of tert-Butanesulfinamide in Synthesis
tert-Butanesulfinamide has been extensively used as a chiral auxiliary in the asymmetric synthesis of amines and N-heterocycles. Its application in the synthesis of structurally diverse piperidines, pyrrolidines, and azetidines exemplifies its significance in constructing bioactive compounds. This review underscores the utility of tert-butanesulfinamide in developing new therapeutic agents, showcasing its role in the stereoselective synthesis of N-heterocycles (Philip et al., 2020).
Safety and Hazards
特性
IUPAC Name |
(2R)-2-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)13(19)9-11/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEOQKALYMEIPL-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375973 |
Source


|
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959578-28-0 |
Source


|
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

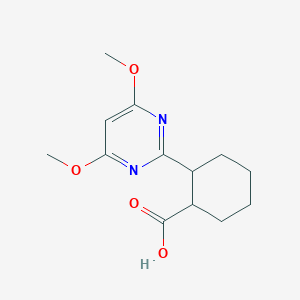
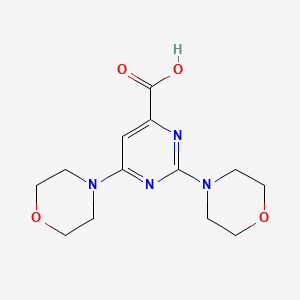

![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
